Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
Sodium;hydride;7-oxabicyclo[221]heptane-2,3-dicarboxylate is a compound with a unique bicyclic structure
Preparation Methods
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate, typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched compounds. Industrial production methods may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further isomerized and processed .
Chemical Reactions Analysis
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reductive ethereal ring opening of 7-oxabicyclo[2.2.1]heptanones is a common reaction.
Substitution: Acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge opening are notable reactions.
Cleavage: Cleavage of carbon-carbon bonds of 7-oxabicyclo[2.2.1]heptan-2-ones is another significant reaction.
Common reagents and conditions used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds and natural products.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets and pathways. The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its biological activity, including the inhibition of protein phosphatases . The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate can be compared with other similar compounds, such as:
Cantharidin: A natural product with a similar bicyclic structure and biological activity.
Norcantharidin: A demethylated analogue of cantharidin with similar properties.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another compound with a related structure and chemical properties.
These compounds share similar structural features and biological activities, but this compound is unique due to its specific molecular targets and pathways.
Properties
Molecular Formula |
C8H9NaO5-2 |
---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H10O5.Na.H/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;+1;-1/p-2 |
InChI Key |
SBFIRQZRZSCIKO-UHFFFAOYSA-L |
Canonical SMILES |
[H-].C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+] |
Origin of Product |
United States |
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